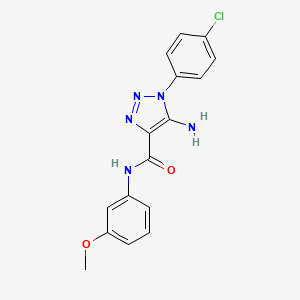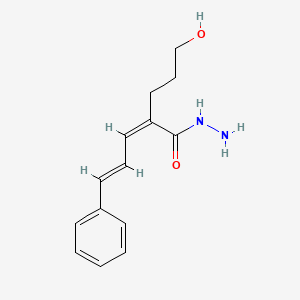![molecular formula C13H19N3O2S B4796033 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
描述
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide, also known as EPPIC, is a chemical compound that has been of interest to the scientific community due to its potential applications in cancer research. EPPIC is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves the inhibition of the enzyme thioredoxin reductase (TrxR), which plays a crucial role in maintaining the redox balance in cells. TrxR is overexpressed in many cancer cells, and its inhibition can lead to the accumulation of reactive oxygen species (ROS) and ultimately induce apoptosis. 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Biochemical and Physiological Effects
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of ROS in cancer cells, which can lead to apoptosis. 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to decrease the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix and the invasion of cancer cells.
实验室实验的优点和局限性
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also some limitations to using 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in some assays. Additionally, 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to have some toxicity in normal cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide. One direction is to study its potential use in combination with other cancer drugs to enhance their anticancer effects. Another direction is to study its potential use in animal models of cancer to determine its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide for cancer treatment. Finally, future research could focus on the development of analogs of 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide with improved solubility and lower toxicity in normal cells.
科学研究应用
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been studied for its potential use in combination with other cancer drugs, such as cisplatin and doxorubicin, to enhance their anticancer effects.
属性
IUPAC Name |
1-[2-(4-ethylphenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-10-5-7-11(8-6-10)18-9(2)12(17)15-16-13(19)14-3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXCGUORBKIHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-5-[2-(3-methyl-5-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795963.png)
![4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4795970.png)
![2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)
![3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B4795985.png)


![5-methyl-N-(3-{N-[(3-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4796008.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4796014.png)
![3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide](/img/structure/B4796015.png)
![ethyl 4-({[2-(3,3-diphenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4796026.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4796049.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)
![2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4796059.png)